1-(1-Methyl-1H-pyrrol-3-yl)ethanol
Description
1-(1-Methyl-1H-pyrrol-3-yl)ethanol is a pyrrole derivative featuring a hydroxyl-substituted ethanol moiety attached to the 3-position of the 1-methylpyrrole ring. For instance, highlights the use of manganese(IV) oxide and photochemical approaches for synthesizing 3-hydroxylated pyrrole derivatives, which may extend to this compound . Pyrrole derivatives are widely explored in medicinal chemistry due to their bioactivity, such as tubulin polymerization inhibition () and cytotoxicity ().
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-methylpyrrol-3-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-4-8(2)5-7/h3-6,9H,1-2H3 |
InChI Key |
NZWKLXUOPKXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with ethylene oxide under acidic conditions to yield the desired product. Another method includes the reduction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-methyl-1H-pyrrol-3-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(1-methyl-1H-pyrrol-3-yl)ethane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-(1-Methyl-1H-pyrrol-3-yl)ethanone.
Reduction: 1-(1-Methyl-1H-pyrrol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound is compared below with similar pyrrole and heterocyclic derivatives, focusing on functional groups, molecular properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula.
Key Observations:
- Functional Groups: The hydroxyl group in this compound distinguishes it from ketone-bearing analogs like 1-(1-Methyl-1H-pyrrol-3-yl)ethanone, which are more commonly reported . Hydroxyl groups may enhance solubility or enable further derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
